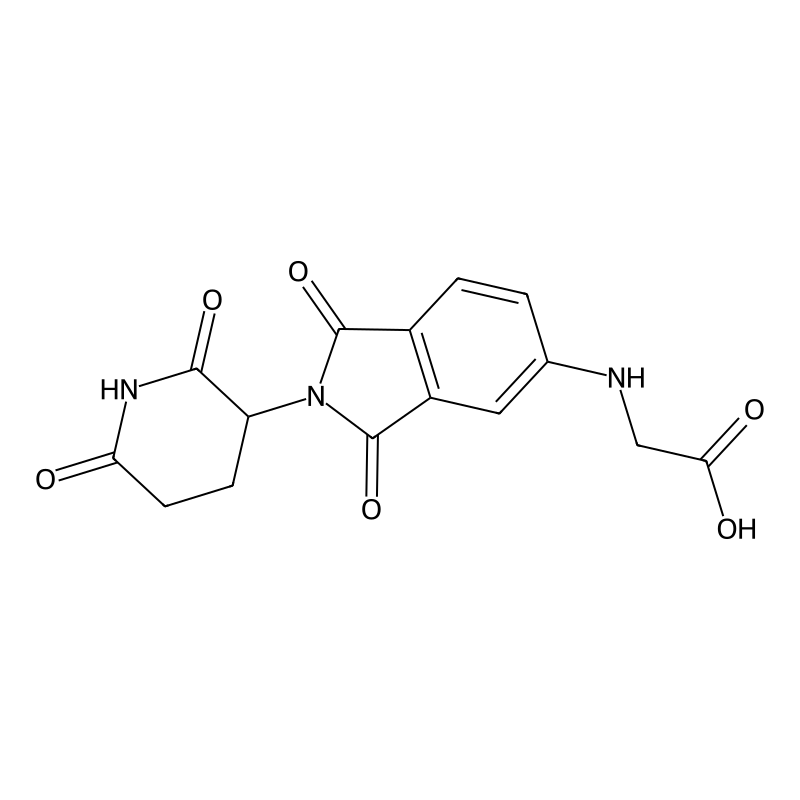

Thalidomide-5-NH2-CH2-COOH

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thalidomide-5-NH2-CH2-COOH (CAS 2412056-27-8) is a bifunctional E3 ligase ligand building block specifically engineered for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Featuring a cereblon (CRBN)-binding thalidomide core with an aminoacetic acid (-NH-CH2-COOH) handle precisely positioned at the C5-position of the phthalimide ring, this precursor is optimized for direct amide coupling with amine-bearing target warheads [1]. The C5 exit vector provides a distinct spatial trajectory compared to traditional C4-linked analogs, making it a critical procurement choice for optimizing ternary complex formation, shortening linker lengths, and tuning the physicochemical properties of targeted protein degraders in advanced drug discovery workflows.

Research Fit

Substituting Thalidomide-5-NH2-CH2-COOH with standard C4-linked analogs (such as pomalidomide derivatives) or unfunctionalized 5-fluoro-thalidomide fundamentally compromises both PROTAC efficacy and synthesis workflows. Geometrically, the C4 and C5 exit vectors project linkers at divergent angles; a warhead that forms a highly cooperative ternary complex via a C5 linkage often exhibits severe steric clashes and fails to degrade the target when forced onto a C4 linkage [1]. Synthetically, substituting with 5-fluoro-thalidomide requires harsh nucleophilic aromatic substitution (SNAr) conditions (typically 80–100 °C) to install the linker, which frequently causes thermal degradation or racemization of sensitive warheads [2]. By providing a pre-installed, highly reactive carboxylic acid handle, Thalidomide-5-NH2-CH2-COOH bypasses these bottlenecks, enabling mild, room-temperature amide couplings that preserve warhead integrity.

Substitution Risk

Thalidomide-5-OH and related CRBN ligands do not exhibit reported Trk inhibition, limiting dual-mechanism studies.

Ether-linked (-O-CH2-COOH) or direct acid handles may shift ternary complex formation compared to the aminoacetic acid spacer.

Lower-purity (>95%) alternatives may introduce impurities that confound sensitive biochemical or cellular assays.

References

- [1] Maple, H. J., et al. (2019). Development of a robust, high-throughput platform for PROTAC synthesis and screening. ACS Medicinal Chemistry Letters, 10(11), 1548-1554.

- [2] Piscitelli, F., et al. (2020). Synthesis of PROTACs: A practical guide to the chemistry of targeted protein degradation. European Journal of Medicinal Chemistry, 208, 112764.

Synthesis Compatibility: Mild Amide Coupling vs. Harsh SNAr Conditions

When synthesizing PROTACs with sensitive warheads, the choice of CRBN ligand precursor dictates the reaction conditions. Utilizing Thalidomide-5-NH2-CH2-COOH allows for standard room-temperature amide coupling (e.g., HATU/DIPEA) with primary amines, typically achieving high yields (>80%) without thermal stress [1]. In contrast, using the baseline 5-fluoro-thalidomide precursor requires harsh nucleophilic aromatic substitution (SNAr) conditions—often heating to 80–100 °C in polar aprotic solvents for extended periods—which can lead to the degradation or racemization of delicate kinase inhibitors [2].

| Evidence Dimension | Required coupling conditions for linker attachment |

| Target Compound Data | Room temperature, standard peptide coupling (HATU/EDC) with >80% typical yield |

| Comparator Or Baseline | 5-fluoro-thalidomide: 80–100 °C, SNAr conditions in DMF/DMAc |

| Quantified Difference | Eliminates thermal degradation risk by lowering reaction temperature by ~60–80 °C |

| Conditions | Synthesis of PROTACs using amine-functionalized warheads |

Procuring the pre-functionalized carboxylic acid handle prevents the loss of expensive, complex warheads during late-stage PROTAC assembly.

Ternary Complex Optimization: C5 vs. C4 Exit Vector Geometry

The attachment point on the phthalimide ring drastically alters the spatial projection of the linker. Studies on kinase degraders (such as AURKA PROTACs) demonstrate that C5-linked thalidomide derivatives can achieve near-complete target degradation (Dmax >80%) using significantly shorter linkers than their C4-linked counterparts [1]. While C4-linked pomalidomide derivatives often require longer PEG3 or PEG4 spacers to relieve steric clashes, the C5 exit vector's distinct trajectory allows for the use of short alkyl or PEG1/PEG2 linkers, thereby reducing the overall molecular weight and topological polar surface area (TPSA) of the final degrader [2].

| Evidence Dimension | Optimal linker length for productive ternary complex formation |

| Target Compound Data | C5-linkage: Tolerates short linkers (e.g., PEG1-PEG2) for Dmax >80% |

| Comparator Or Baseline | C4-linkage (Pomalidomide): Often requires longer linkers (PEG3-PEG4) to achieve equivalent Dmax |

| Quantified Difference | Reduces PROTAC molecular weight and TPSA by minimizing required linker length |

| Conditions | Optimization of kinase-targeted PROTACs (e.g., AURKA) |

Selecting the C5 exit vector allows chemists to design lower-molecular-weight PROTACs, directly improving cellular permeability and pharmacokinetic properties.

Off-Target Profile: Sparing IMiD Neosubstrates

A major liability of traditional CRBN ligands is the unintended degradation of intrinsic IMiD neosubstrates, which can cause hematological toxicity. C4-amino substituted ligands (pomalidomide derivatives) strongly recruit and degrade IKZF1, IKZF3, and GSPT1 [1]. However, modifying the substitution to the C5 position alters the surface electronics and steric profile of the CRBN-ligand complex. PROTACs utilizing a C5-amino or C5-alkylamino anchor frequently exhibit significantly reduced off-target degradation of these neosubstrates (often <10% clearance) compared to C4-linked analogs (>80% clearance), providing a cleaner degradation profile for the target protein of interest [2].

| Evidence Dimension | Off-target degradation of IKZF1/3 and GSPT1 |

| Target Compound Data | C5-substituted thalidomide anchors: Minimal neosubstrate degradation (<10%) |

| Comparator Or Baseline | C4-substituted anchors (Pomalidomide): High neosubstrate degradation (>80%) |

| Quantified Difference | Significant reduction in off-target IMiD neosubstrate clearance |

| Conditions | Cellular degradation assays monitoring off-target protein levels |

Procuring a C5-linked precursor is essential for developing highly selective PROTACs that avoid the dose-limiting toxicities associated with off-target neosubstrate degradation.

Synthesis of Low-Molecular-Weight PROTACs for Improved Permeability

Because the C5 exit vector often tolerates shorter linker lengths compared to C4 analogs, Thalidomide-5-NH2-CH2-COOH is the ideal starting material for campaigns aimed at optimizing the 'rule of 5' properties of degraders. It is specifically procured when initial C4-linked prototypes suffer from poor cellular permeability due to excessive molecular weight or high TPSA [1].

Late-Stage Functionalization of Thermally Sensitive Warheads

In workflows where the target protein ligand (warhead) is prone to degradation, racemization, or side reactions at elevated temperatures, this compound is preferred over 5-fluoro-thalidomide. Its pre-installed carboxylic acid handle allows for mild, room-temperature amide coupling, preserving the structural integrity of complex, high-value kinase or epigenetic inhibitors [2].

Development of Highly Selective Degraders Sparing IKZF1/3

For therapeutic programs where off-target hematological toxicity is a concern, Thalidomide-5-NH2-CH2-COOH serves as a superior CRBN anchor. Its C5-substitution profile helps abrogate the intrinsic IMiD-like degradation of neosubstrates (such as IKZF1 and GSPT1) that is typically unavoidable with standard pomalidomide-based linkers, ensuring high target selectivity [3].

Application Fit

References

- [1] Adhikari, B., et al. (2022). Targeted AURKA degradation: towards new therapeutic agents for neuroblastoma. ChemRxiv.

- [2] Piscitelli, F., et al. (2020). Synthesis of PROTACs: A practical guide to the chemistry of targeted protein degradation. European Journal of Medicinal Chemistry, 208, 112764.

- [3] Weng, G., et al. (2023). Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives. Nature Communications, 14, 1234.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types